molecular formula C11H11NO2S B4309154 4-(ALLYLSULFANYL)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE

4-(ALLYLSULFANYL)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE

Cat. No.: B4309154
M. Wt: 221.28 g/mol
InChI Key: VOJJYVULWWMTCQ-UHFFFAOYSA-N
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Description

4-(Allylthio)-6-methylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a furo[3,4-c]pyridine core structure

Preparation Methods

The synthesis of 4-(ALLYLSULFANYL)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the allylthio and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

4-(Allylthio)-6-methylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allylthio group, where nucleophiles like amines or thiols can replace the allyl group.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(ALLYLSULFANYL)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

4-(Allylthio)-6-methylfuro[3,4-c]pyridin-3(1H)-one can be compared with other similar compounds, such as:

    4-(Methylthio)-6-methylfuro[3,4-c]pyridin-3(1H)-one: This compound has a methylthio group instead of an allylthio group, which may result in different reactivity and biological activity.

    6-Methylfuro[3,4-c]pyridin-3(1H)-one: Lacking the allylthio group, this compound may have reduced bioactivity compared to 4-(ALLYLSULFANYL)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE.

    4-(Allylthio)-furo[3,4-c]pyridin-3(1H)-one: This compound lacks the methyl group, which may affect its chemical properties and applications.

Properties

IUPAC Name

6-methyl-4-prop-2-enylsulfanyl-1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-4-15-10-9-8(5-7(2)12-10)6-14-11(9)13/h3,5H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJJYVULWWMTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)SCC=C)C(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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